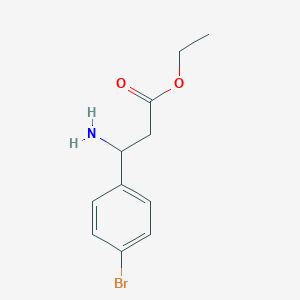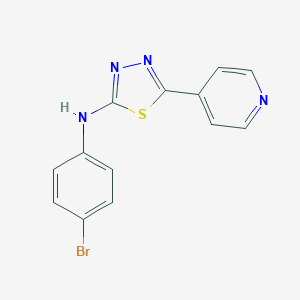
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including potent anticancer activity, anti-inflammatory effects, and the ability to modulate certain signaling pathways in cells. In
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways in cells. For example, it has been shown to inhibit the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. This may contribute to its anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate certain signaling pathways in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one limitation of using this compound is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells in culture.
Zukünftige Richtungen
There are many potential future directions for research on 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole. One area of interest is in the development of new anticancer drugs based on this compound. Researchers may also explore its potential applications in the treatment of inflammatory diseases and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicities.
Synthesemethoden
The synthesis of 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole is a relatively straightforward process that involves the reaction of 4-bromoaniline and 4-pyridinecarboxylic acid hydrazide in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard laboratory techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound is able to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
In addition to its anticancer properties, 2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole has also been found to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
Produktname |
2-(4-Bromophenylamino)-5-(4-pyridyl)-1,3,4-thiadiazole |
|---|---|
Molekularformel |
C13H9BrN4S |
Molekulargewicht |
333.21 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H9BrN4S/c14-10-1-3-11(4-2-10)16-13-18-17-12(19-13)9-5-7-15-8-6-9/h1-8H,(H,16,18) |
InChI-Schlüssel |
RUZWPWIFEXPGGF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Br |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NN=C(S2)C3=CC=NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



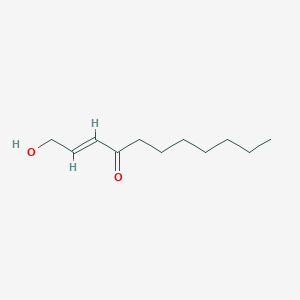
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
![4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one](/img/structure/B232975.png)

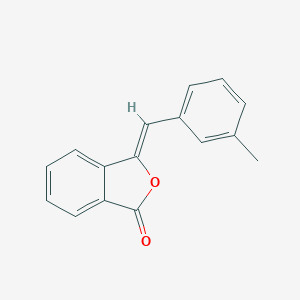
![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)


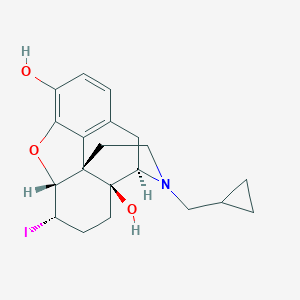

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
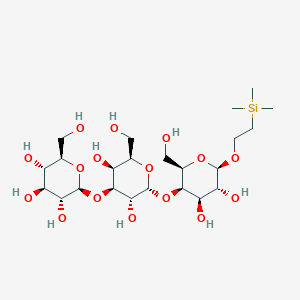
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
